molecular formula C7H8INO B14839468 2-Iodo-4-(methylamino)phenol

2-Iodo-4-(methylamino)phenol

Cat. No.: B14839468
M. Wt: 249.05 g/mol
InChI Key: XBEHMGCNTQOISB-UHFFFAOYSA-N
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Description

2-Iodo-4-(methylamino)phenol: is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methylamino)phenol typically involves the iodination of 4-(methylamino)phenol. One common method is the electrophilic halogenation of phenol with iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using similar principles as in laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methylamino)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenols.

    Oxidation: Products include quinones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Iodo-4-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methylamino)phenol involves its interaction with specific molecular targets. The iodine atom and the phenol group can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their activity. The methylamino group can also participate in interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-(methylamino)phenol is unique due to the presence of both the iodine atom and the methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-iodo-4-(methylamino)phenol

InChI

InChI=1S/C7H8INO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3

InChI Key

XBEHMGCNTQOISB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)I

Origin of Product

United States

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